molecular formula C10H6F12O B14305225 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol CAS No. 124612-86-8

5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol

Cat. No.: B14305225
CAS No.: 124612-86-8
M. Wt: 370.13 g/mol
InChI Key: WYXCZXGJCUNITR-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol: is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by alkyne formation and subsequent hydroxylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkenes or alkanes.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants.

Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: Used in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 5,5,6,6,7,7,8,8,9,9-Decafluorodec-1-yn-4-ol
  • 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-ene-4-ol

Uniqueness: The high degree of fluorination in 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol imparts unique properties such as increased lipophilicity, chemical stability, and resistance to metabolic degradation. These characteristics make it particularly valuable in applications requiring robust and durable materials or compounds.

Properties

CAS No.

124612-86-8

Molecular Formula

C10H6F12O

Molecular Weight

370.13 g/mol

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10-dodecafluorodec-1-yn-4-ol

InChI

InChI=1S/C10H6F12O/c1-2-3-4(23)6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h1,4-5,23H,3H2

InChI Key

WYXCZXGJCUNITR-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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